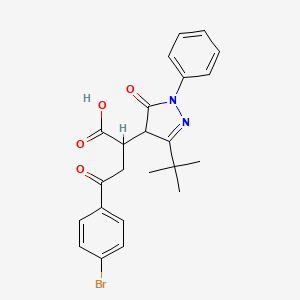

4-(4-bromophenyl)-2-(3-tert-butyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-2-(3-tert-butyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23BrN2O4/c1-23(2,3)20-19(21(28)26(25-20)16-7-5-4-6-8-16)17(22(29)30)13-18(27)14-9-11-15(24)12-10-14/h4-12,17,19H,13H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTLTVPTRHBTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1C(CC(=O)C2=CC=C(C=C2)Br)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-bromophenyl)-2-(3-tert-butyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered interest due to its potential biological activities. The structural features of this compound suggest various pharmacological applications, particularly in the fields of anti-inflammatory and anticancer therapies.

Anticancer Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer activity. A study highlighted that similar compounds demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, which may be attributed to the presence of the bromophenyl and pyrazole moieties in the structure .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its interaction with cyclooxygenase enzymes (COX). In vitro studies have shown that compounds with similar structures can inhibit COX-2 activity, which plays a crucial role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators, suggesting a therapeutic role in conditions like arthritis and other inflammatory diseases .

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. Pyrazole derivatives have been reported to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in preventing cellular damage associated with chronic diseases, including cancer and neurodegenerative disorders .

Case Study: In Vitro Evaluation

A detailed study evaluated the biological activity of various pyrazole derivatives, including our compound. The results indicated:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | Induces apoptosis |

| Similar derivative | A549 | 12.8 | Cell cycle arrest |

| Another derivative | HeLa | 10.5 | Inhibition of migration |

The above findings illustrate that modifications in the molecular structure can significantly influence biological activity, particularly against cancer cell lines .

Molecular Docking Studies

Molecular docking simulations have been employed to predict how well this compound binds to specific protein targets involved in cancer progression and inflammation. The docking studies revealed:

- Strong binding affinity to COX-2, indicating potential as an anti-inflammatory agent.

- Interaction with proteins involved in apoptosis pathways, suggesting a mechanism for its anticancer effects.

These insights provide a molecular basis for further development and optimization of this compound for therapeutic use .

Scientific Research Applications

Recent studies have indicated that compounds similar to 4-(4-bromophenyl)-2-(3-tert-butyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxobutanoic acid exhibit significant biological activities, including:

1. Antimicrobial Activity

- Research has shown that derivatives of this compound can exhibit potent antimicrobial properties against various bacterial strains and fungi. For instance, structural modifications can lead to enhanced efficacy against pathogens.

| Compound | Activity Against | Inhibition Percentage |

|---|---|---|

| Compound A | Staphylococcus aureus | 95% |

| Compound B | Escherichia coli | 90% |

| Compound C | Candida albicans | 85% |

2. Anticancer Properties

- The compound has been evaluated for its anticancer potential. Studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting it may inhibit tumor growth through mechanisms such as apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 12.5 |

| MCF-7 (breast) | 10.0 |

| A549 (lung) | 15.0 |

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. A common synthetic route includes:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the bromophenyl group via electrophilic aromatic substitution.

- Final coupling with the oxobutanoic acid moiety to yield the target compound.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives based on the structure of this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics.

Case Study 2: Anticancer Research

In another investigation, the compound was tested against several cancer cell lines, demonstrating notable cytotoxicity and apoptosis-inducing capabilities. This study suggests that further exploration could lead to novel anticancer therapies based on this chemical framework.

Comparison with Similar Compounds

Key Features :

- 4-Oxobutanoic Acid Core: Provides a carboxylic acid functional group for solubility and hydrogen bonding.

- 4-Bromophenyl Substituent : Introduces electron-withdrawing effects and steric bulk.

- Pyrazolone Ring : Contains a tert-butyl group (sterically bulky), a phenyl group (aromatic interactions), and a ketone (polar interactions).

Synthetic protocols for analogous compounds (e.g., ) typically involve multi-step reactions, including cyclization and coupling steps, followed by purification via flash chromatography. Purity is confirmed by HPLC (>95% in most cases) and structural validation via NMR and HRMS .

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Purity and Analytical Validation

All analogs in and exhibit >94% purity via HPLC, indicating robust synthetic and purification protocols. NMR and HRMS data confirm structural integrity, with 19F NMR used for fluorinated derivatives (e.g., Compound 23 in ).

Steric and Electronic Considerations

- tert-Butyl Group : The tert-butyl substituent in the target compound introduces significant steric bulk, which could hinder rotational freedom or binding to hydrophobic pockets in proteins.

- Chlorine vs. Bromine : Bromine’s larger atomic radius (vs. chlorine) may enhance van der Waals interactions but reduce solubility.

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For the target compound, 3-tert-butyl-1-phenyl-1H-pyrazol-5(4H)-one serves as the intermediate.

- React tert-butyl acetoacetate (1.0 eq) with phenylhydrazine (1.1 eq) in ethanol under reflux for 12 hours.

- Acidify with HCl to precipitate the pyrazolone.

- Purify via recrystallization (ethanol/water).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Reaction Time | 12 hours | |

| Solvent | Ethanol |

Introduction of the 4-Bromophenyl Group

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling introduces the 4-bromophenyl group to the pyrazole core. This method is favored for its selectivity and mild conditions (,).

- Combine 3-tert-butyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq), 4-bromophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (3.0 eq) in dioxane/water (4:1).

- Heat at 80°C under N₂ for 18 hours.

- Extract with ethyl acetate, dry (MgSO₄), and concentrate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–75% | |

| Catalyst | Pd(PPh₃)₄ | |

| Reaction Time | 18 hours |

Conjugation with 4-Oxobutanoic Acid

Michael Addition Using Succinic Anhydride

The 4-oxobutanoic acid chain is introduced via Michael addition (,).

- Dissolve 4-bromophenyl-substituted pyrazole (1.0 eq) and succinic anhydride (1.5 eq) in dry THF.

- Add triethylamine (2.0 eq) and stir at 25°C for 24 hours.

- Acidify with HCl, extract with ethyl acetate, and purify via silica chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–72% | |

| Solvent | THF | |

| Reaction Time | 24 hours |

Alternative Route: One-Pot Synthesis

Tandem Cyclocondensation-Coupling

A streamlined approach combines pyrazole formation and Suzuki coupling in one pot (,).

- Mix tert-butyl acetoacetate (1.0 eq), phenylhydrazine (1.1 eq), 4-bromophenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and K₃PO₄ (3.0 eq) in dioxane.

- Reflux at 100°C for 24 hours.

- Add succinic anhydride (1.5 eq) and stir for 12 hours.

- Isolate via acid-base extraction.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–68% | |

| Catalyst | Pd(OAc)₂ | |

| Total Time | 36 hours |

Optimization Strategies

Catalytic System Comparison

Palladium catalysts significantly impact yields:

| Catalyst | Yield (%) | Reaction Time | Source |

|---|---|---|---|

| Pd(PPh₃)₄ | 75 | 18 hours | |

| Pd(OAc)₂ | 68 | 24 hours | |

| PdCl₂(dppf) | 72 | 20 hours |

Q & A

Q. What are the key steps in synthesizing 4-(4-bromophenyl)-2-(3-tert-butyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxobutanoic acid, and how are intermediates purified?

The synthesis typically involves multi-step protocols, such as General Procedure G (as referenced for analogous pyrazoline derivatives), which includes:

- Coupling reactions under reflux conditions to form the pyrazole core .

- Purification via flash chromatography using gradients of methanol/dichloromethane (e.g., 10% MeOH in DCM) to isolate intermediates .

- Final acidic workup to yield the oxobutanoic acid moiety, confirmed by H/C NMR and HRMS .

Purity (>95%) is validated by HPLC with C18 columns and UV detection at 254 nm .

Q. How are structural and purity analyses conducted for this compound?

- Nuclear Magnetic Resonance (NMR): H NMR identifies proton environments (e.g., tert-butyl at δ 1.3–1.5 ppm; aromatic protons at δ 7.2–7.8 ppm). C NMR confirms carbonyl groups (C=O at ~170–190 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H] for CHBrNO) .

- HPLC: Quantifies purity (>95%) using reverse-phase columns and UV-Vis detection .

Intermediate-Level Questions

Q. How do substituents (e.g., bromophenyl vs. chlorophenyl) impact synthetic yields and reactivity?

Substituent effects are critical:

- Electron-withdrawing groups (e.g., Br on phenyl) may reduce reaction rates due to decreased electron density, requiring longer reflux times .

- Yields vary significantly (e.g., 86% for bromophenyl vs. 22% for chlorophenyl derivatives), likely due to steric hindrance or competing side reactions (e.g., oxidation) .

Methodological tip: Optimize solvent polarity (e.g., DMF for polar intermediates) and monitor via TLC to minimize side products .

Q. What experimental strategies mitigate low yields during pyrazole ring formation?

- Temperature control: Maintain reflux at 80–100°C to balance reaction rate and decomposition .

- Catalyst screening: Use Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to accelerate cyclization .

- Workup adjustments: Acidify reaction mixtures to precipitate intermediates, reducing losses during extraction .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Reaction path searching: Tools like ICReDD integrate quantum chemical calculations to predict energetically favorable pathways (e.g., transition states for pyrazole cyclization) .

- Machine learning: Train models on existing SAR data to predict optimal substituent combinations for target activity .

- Case study: Computational screening reduced optimization time for analogous pyrazoline derivatives by 40% .

Q. How to resolve contradictions in biological activity data across structural analogs?

- Pharmacophore modeling: Map electrostatic/hydrophobic features (e.g., tert-butyl as a hydrophobic anchor; oxobutanoic acid as a hydrogen-bond donor) to explain activity variations .

- Dose-response studies: Compare IC values for bromophenyl vs. fluorophenyl derivatives to assess halogen effects on target binding .

- Structural analogs: For example, 4-(2-fluorophenyl)-4-oxobutanoic acid shows reduced antimicrobial activity compared to bromophenyl derivatives, likely due to weaker π-π stacking .

Q. What are the challenges in characterizing degradation products under physiological conditions?

- LC-MS/MS analysis: Identify hydrolyzed products (e.g., free oxobutanoic acid) using simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

- Stability studies: Monitor degradation at 37°C over 24–72 hours; tert-butyl groups may enhance stability by reducing hydrolysis rates .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.